Methyl 5-fluoro-3-iodo-1H-indazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoro-3-iodo-2H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FIN2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKRPKAYISZHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indazole Core Formation
The indazole scaffold is typically constructed via cyclization reactions. A common precursor is 2-amino-5-fluoroacetophenone, which undergoes diazotization and cyclization. For example:
Regioselective Iodination at C-3
Iodination at the 3-position is achieved using iodine (I₂) in the presence of a base:
Carboxylation and Esterification
The 6-carboxylate group is introduced via carbonylation followed by esterification:
- Step 1 : Palladium-catalyzed carbonylation (CO, 4.5–5.0 MPa) of 5-fluoro-3-iodo-1H-indazole in methanol with K₂CO₃ and Pd(PPh₃)₄ yields the carboxylic acid intermediate.
- Step 2 : Esterification with methyl iodide (CH₃I) or dimethyl sulfate in the presence of K₂CO₃ completes the synthesis.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization/Cyclization | NaNO₂/HCl, SnCl₂·H₂O, 0–10°C | 81–85% |
| Iodination | I₂/KOH, DMF, 20°C, 2h | 86.5% |
| Carbonylation | CO, Pd(PPh₃)₄, K₂CO₃, 100–110°C, 20h | 70–85% |
| Esterification | CH₃I, K₂CO₃, acetone, 0°C, 2h | 90–95% |
Alternative Route: Direct Functionalization of Preformed Indazole
Starting Material: Methyl 5-Fluoro-1H-indazole-6-carboxylate
Optimization Insights
- Solvent Choice : DMF enhances iodination efficiency due to its polar aprotic nature.
- Base Selection : KOH outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.
One-Pot Tandem Synthesis
A streamlined approach combines iodination and esterification in a single pot:
- Reagents : 5-Fluoro-1H-indazole-6-carboxylic acid, I₂, KOH, CH₃I.
- Conditions : Sequential addition in DMF at 20°C, followed by heating to 50°C for esterification.
- Yield : 75–80% (over two steps).
Advantages : Reduced purification steps and higher atom economy.
Challenges and Solutions
Regioselectivity in Iodination
Ester Group Stability
- Issue : Hydrolysis under acidic or basic conditions.
- Mitigation : Use mild bases (K₂CO₃) and low temperatures during esterification.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Sequential Halogenation | 4 | ~60% | High |
| Direct Functionalization | 2 | ~80% | Moderate |
| One-Pot Tandem | 2 | ~75% | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-iodo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The presence of iodine and fluorine allows for nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 5-fluoro-3-iodo-1H-indazole-6-carboxylate serves as a crucial intermediate in the synthesis of bioactive molecules. Its unique structure allows it to modulate biological pathways effectively, making it a candidate for developing drugs targeting neurological disorders and various cancers .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of derivatives of this compound. For instance, certain derivatives have shown significant inhibitory effects on cancer cell lines:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | Pim Kinases | 0.4 - 1.1 |
| Compound B | ERK1/2 | 9.3 - 25.8 |
| Compound C | Aurora Kinases | 0.026 - 0.015 |
These findings suggest that this compound could lead to the development of new anticancer agents .
Agrochemistry
The compound is also explored for its applications in agrochemical formulations. Its ability to enhance crop protection against pests while minimizing environmental impact makes it a valuable asset in developing sustainable agricultural practices .
Material Science
In material science, this compound is investigated for its properties in creating advanced materials, such as polymers and coatings that exhibit improved durability and chemical resistance . These properties are essential for developing materials that can withstand harsh environmental conditions.
Biochemical Research
Researchers utilize this compound extensively in biochemical studies related to enzyme inhibition and receptor binding. Its derivatives provide insights into cellular mechanisms and potential therapeutic targets, especially in the context of diseases like cancer and neurological disorders .
Diagnostic Tools
This compound finds applications in developing diagnostic agents, particularly in imaging techniques that enhance the detection of specific biological markers. This capability is crucial for early disease diagnosis and monitoring therapeutic responses .
Case Studies
Several case studies highlight the biological activity and potential applications of this compound:
Study on Antitumor Activity : A study evaluated its derivatives against multiple myeloma cell lines, revealing significant antiproliferative effects with IC50 values as low as 0.64 μM, indicating strong potential for therapeutic use .
Mechanistic Studies : Research investigating the mechanism of action indicated that the compound's nitro group plays a critical role in forming reactive intermediates that can modify cellular proteins, thereby influencing cancer cell survival .
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-3-iodo-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine and iodine can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table compares Methyl 5-fluoro-3-iodo-1H-indazole-6-carboxylate with structurally related indazole derivatives, emphasizing substituent effects:
*Estimated similarity based on structural alignment with parent indazole core.
Key Observations:
Positional Isomerism : Methyl 6-fluoro-1H-indazole-5-carboxylate () demonstrates how shifting the fluorine and ester groups reduces similarity (estimated 0.88), likely affecting hydrogen bonding and metabolic stability.
Trifluoromethyl Substitution : The 6-CF₃ analogue (CAS 1053656-54-4) exhibits stronger electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions .
Reactivity Trends:
- Iodine at position 3 facilitates Suzuki-Miyaura couplings, enabling diversification of the indazole core.
- Fluorine at position 5 reduces steric hindrance compared to bulkier substituents like chlorine, improving regioselectivity in subsequent reactions .
Biological Activity
Methyl 5-fluoro-3-iodo-1H-indazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring system. The presence of halogen substituents (fluorine and iodine) is known to influence the compound's biological activity by enhancing its binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom can enhance lipophilicity, while the iodine atom may improve binding interactions with target proteins. These modifications can lead to inhibition or activation of various biological pathways, particularly those involved in cancer progression and drug metabolism.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. In a study evaluating its effects on K562 cells (a human leukemia cell line), the compound demonstrated an IC50 value of 5.15 µM, indicating potent antiproliferative effects .
Table 1: Antiproliferative Activity against Cancer Cell Lines
The mechanism underlying its anticancer effects may involve the modulation of apoptosis-related proteins such as p53 and MDM2. The compound appears to upregulate p53 while downregulating MDM2, disrupting the balance of these proteins and promoting apoptosis in cancer cells .
Cytochrome P450 Inhibition
This compound has also been identified as a potent inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This interaction is crucial for drug metabolism, suggesting that the compound could be utilized to modulate the pharmacokinetics of co-administered drugs. Understanding these interactions is vital for assessing potential drug-drug interactions.
Table 2: Cytochrome P450 Inhibition Profile
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| CYP1A2 | Potent Inhibitor |
Case Study: Antitumor Activity
In a recent study focused on indazole derivatives, this compound was part of a series evaluated for their antitumor activity against various human cancer cell lines. The results highlighted its effectiveness in inhibiting tumor growth and prompted further exploration into its structure-activity relationship (SAR) to optimize its efficacy .
Case Study: Drug Metabolism Interaction
Another investigation assessed how this compound affects the metabolism of other drugs through CYP1A2 inhibition. This study found that co-administration with substrates for CYP1A2 resulted in altered pharmacokinetics, emphasizing the importance of understanding this compound's role in polypharmacy scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
